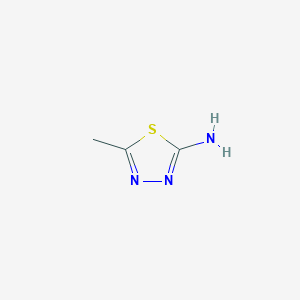

2-Amino-5-methyl-1,3,4-thiadiazole

Overview

Description

2-Amino-5-methyl-1,3,4-thiadiazole (CAS 108-33-8) is a heterocyclic compound with the molecular formula C₃H₅N₃S and a molecular weight of 115.15 g/mol. It features a thiadiazole ring substituted with an amino group at position 2 and a methyl group at position 5. Key properties include:

- Melting Point: 224–225°C .

- Applications: Pharmaceutical intermediates (anticancer, antimicrobial agents), corrosion inhibitors, and materials science (e.g., nonvolatile memory devices) .

- Safety: Requires storage in a dark, inert atmosphere at room temperature .

The methyl substituent enhances lipophilicity and electronic effects, influencing its biological and chemical reactivity. Below, we compare this compound with structurally similar thiadiazole derivatives.

Scientific Research Applications

2-Amino-5-methyl-1,3,4-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-5-methyl-1,3,4-thiadiazole varies depending on its application:

Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as topoisomerase II, leading to DNA damage and cell cycle arrest.

Comparison with Similar Compounds

Comparison with Analogous Compounds

Structural and Thermodynamic Comparisons

Table 1: Structural and Thermodynamic Properties

Key Findings :

- Methyl and ethyl substitutions at C5 alter thermal stability and molecular packing . The methyl group enhances stability due to weaker steric hindrance compared to ethyl .

- The unsubstituted parent compound exhibits distinct hydrogen-bonding patterns, impacting solubility and crystallinity .

Table 2: Pharmacological Profiles

Key Findings :

- Fluorinated analogs (DFTA, ATFT) show enhanced bioactivity due to electronegative substituents modifying electronic profiles .

- The mercapto group in AMT enables diverse derivatization, expanding applications in antimicrobial and anti-inflammatory therapies .

Key Findings :

Biological Activity

2-Amino-5-methyl-1,3,4-thiadiazole (AMT) is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of AMT, focusing on its anticancer, antiviral, antimicrobial, and other pharmacological properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a five-membered ring containing nitrogen and sulfur atoms. This unique configuration contributes to its biological activity by allowing interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of AMT derivatives as anticancer agents. For instance:

- Synthesis and Testing : A series of 1,3,4-thiadiazole derivatives were synthesized and tested for their cytotoxic effects against cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). Notably, compound 2g exhibited an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of incubation, indicating strong anti-proliferative effects with minimal toxicity in Daphnia magna assays .

- Mechanism of Action : The anticancer activity is attributed to the ability of thiadiazole derivatives to inhibit critical enzymes involved in cancer cell proliferation, such as inosine monophosphate dehydrogenase (IMPDH) and topoisomerase II . These compounds also induce apoptosis and alter cell cycle progression in treated cells.

Antiviral Activity

AMT has shown promise in antiviral applications:

- HIV Inhibition : Derivatives containing the 2-amino-1,3,4-thiadiazole moiety were evaluated for their efficacy against HIV. Some compounds demonstrated moderate EC50 values against HIV-1 and HIV-2 strains, indicating potential as antiviral agents .

- Hepatitis B Virus : One derivative exhibited an IC50 of 0.3 µM against Hepatitis B virus (HBV) with a selectivity index significantly higher than standard treatments like lamivudine .

Antimicrobial Properties

The antimicrobial properties of AMT derivatives have been extensively studied:

- Bacterial Activity : Several studies reported that AMT derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 μg/mL to 62.5 μg/mL .

- Fungal Activity : The antifungal efficacy was also notable, with some derivatives demonstrating activity against strains like Aspergillus niger and Candida albicans. The most active compounds had inhibition zones comparable to or exceeding those of standard antifungal agents .

Case Study 1: Anticancer Screening

A study synthesized various AMT derivatives and screened them for anticancer activity using cell lines. The results indicated that modifications at specific positions on the thiadiazole ring significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity levels in normal cells.

Case Study 2: Antiviral Efficacy

In another investigation focusing on antiviral properties, AMT derivatives were tested against HBV in vitro. The promising results led to further exploration into their mechanism of action and potential as therapeutic agents for viral infections.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 2-amino-5-methyl-1,3,4-thiadiazole with high purity?

- Answer : The compound is typically synthesized via cyclization reactions involving thiourea derivatives. A reported protocol involves reacting chlorinated intermediates with thiourea in methanol under reflux conditions, yielding ~98% purity after recrystallization . Key steps include:

- Reaction setup : Ethanol-water solvent system (1:1 v/v) with CoCl₂·6H₂O as a catalyst .

- Purification : Slow solvent evaporation over 5 days to obtain crystalline products .

- Validation : NMR (δ 2.59 ppm for CH₃ group) and elemental analysis confirm structure .

Q. How can thermodynamic stability and substituent effects be evaluated for alkyl-substituted thiadiazoles?

- Answer : Calorimetric techniques (rotating bomb combustion, Calvet microcalorimetry) and computational methods (DFT) are used to determine standard molar enthalpies of formation. For example:

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Answer :

- Anticancer : MTT assay against MCF-7 breast cancer cells (IC₅₀ values reported at 12–25 μM) .

- Antimicrobial : Agar diffusion assays using E. coli and S. aureus (zone of inhibition ≥15 mm at 100 μg/mL) .

- Neuroprotective : Glutamate-induced oxidative stress models in neuronal cell lines .

Advanced Research Questions

Q. How do quantum chemistry methods (DFT/MP2) resolve contradictions in the proposed multi-stage synthesis mechanism?

- Answer : Computational studies reveal two pathways for tautomerization:

- Pathway 1 (Deprotonation-Tautomerism): Activation barrier = 28.3 kcal/mol (DFT) vs. 32.1 kcal/mol (MP2).

- Pathway 2 (Direct Rearrangement): Barrier = 35.6 kcal/mol (DFT) vs. 40.2 kcal/mol (MP2).

MP2 overestimates barriers due to electron correlation limitations, but both methods confirm Pathway 1 as dominant .

Q. What structural modifications enhance fluorescence properties in thiadiazole derivatives?

- Answer : Conjugation extension (e.g., styryl substituents) induces red shifts in emission spectra:

Q. How do coordination modes of this compound influence metal complex geometries?

- Answer : The ligand acts as a monodentate N-donor in Co(II) complexes, forming distorted tetrahedral geometries:

- Bond lengths : Co–N = 2.004–2.009 Å; Co–Cl = 2.2416–2.2590 Å .

- Hydrogen bonding : Intermolecular N–H⋯Cl/N interactions stabilize layered crystal structures .

Substituents on the thiadiazole ring modulate ligand field strength and supramolecular assembly.

Q. What strategies address discrepancies in SAR studies for anticancer activity?

- Answer : Contradictions arise from substituent electronic vs. steric effects. For example:

- Electron-withdrawing groups (e.g., CF₃) improve cytotoxicity (IC₅₀ = 8.2 μM) but reduce solubility .

- Alkyl chains balance lipophilicity and bioavailability (logP = 1.8–2.5 optimal) .

Multi-parametric optimization (QSPR models) and in silico docking (e.g., Bcl-2 inhibition) resolve such conflicts .

Q. Methodological Notes

- Synthesis Optimization : Monitor reaction kinetics via HPLC to avoid byproducts (e.g., dimerization) .

- Data Validation : Cross-reference computational results (DFT/MP2) with experimental thermochemistry to mitigate method-specific errors .

- Biological Assays : Use positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .

Preparation Methods

Traditional Cyclization with Sulfuric Acid

The classical synthesis of 2-amino-5-methyl-1,3,4-thiadiazole involves cyclodehydration of thiosemicarbazide and acetic acid under strongly acidic conditions. A representative procedure from Nguyen et al. (2009) combines thiosemicarbazide (0.075 mol), acetic acid (0.2 mol), and concentrated sulfuric acid (15 mL) under reflux for 20 hours . After completion, the mixture is quenched in ice water, basified with ammonium hydroxide (pH 8–9), and recrystallized from aqueous ethanol. This method yields 85–90% product but suffers from prolonged reaction times and corrosive reagents .

Mechanistic Insight : Sulfuric acid acts as both catalyst and dehydrating agent, facilitating the cyclization of the thiosemicarbazide-acetic acid adduct into the thiadiazole ring. The exothermic reaction requires careful temperature control to avoid side products like polymeric sulfur compounds.

Solid-Phase Grinding Method

Patents CN103936691A and CN103936692A describe solvent-free, solid-phase syntheses using phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) as cyclizing agents . In a typical protocol:

-

Thiosemicarbazide (1 mol), acetic acid (1.2 mol), and PCl₅ (1.2 mol) are ground in a dry reactor at room temperature for 30 minutes.

-

The crude product is treated with sodium hydroxide solution (pH 8–8.2), filtered, and recrystallized from ethanol .

Key Advantages :

Limitations : PCl₅ and POCl₃ are moisture-sensitive, requiring anhydrous conditions. Excess reagent generates HCl gas, necessitating scrubbers for large-scale applications.

Deep Eutectic Solvent (DES)-Mediated Synthesis

Patent CN110724115A and ChemicalBook data highlight a green chemistry approach using a DES composed of choline chloride and urea (1:2 molar ratio) . The procedure involves:

-

Preparing DES by heating choline chloride (1 mol) and urea (2 mol) at 80°C until a homogeneous solution forms.

-

Adding thiosemicarbazide (1.2 mol) and acetic acid (1 mol) to the DES, followed by heating at 80°C for 1 hour.

-

Cooling, adjusting pH to 8–9 with ammonia, and recrystallizing the precipitate .

Performance Metrics :

-

Solvent Reusability : DES is recovered and reused for 5 cycles with <5% yield loss .

-

Environmental Impact : Avoids toxic solvents and reduces waste.

Microwave-Assisted Synthesis

Nguyen et al. (2009) optimized the traditional method by employing microwave irradiation . A mixture of thiosemicarbazide (0.075 mol), acetic acid (0.2 mol), and H₂SO₄ (15 mL) is irradiated at 300 W for 30 minutes, achieving 85–90% yield. Microwave heating reduces reaction time from 20 hours to 30 minutes while maintaining comparable efficiency .

Critical Parameters :

-

Power : 300–400 W.

-

Temperature : Controlled via pulsed irradiation to prevent overheating.

-

Work-Up : Identical to the conventional method.

Comparative Analysis of Preparation Methods

The table below contrasts key methodologies:

Critical Discussion of Methodological Advancements

Efficiency and Scalability

The DES-mediated method achieves the highest yield (96.3%) while enabling solvent recycling, making it ideal for industrial scale-up . In contrast, solid-phase grinding offers rapid synthesis but faces challenges in reagent handling due to PCl₅’s hygroscopicity .

Environmental Impact

DES and microwave methods significantly reduce hazardous waste. DES replaces volatile organic compounds (VOCs), while microwave irradiation cuts energy consumption by 70% compared to conventional heating .

Cost Considerations

Phosphorus-based methods (PCl₅/POCl₃) are cost-effective for small-scale production but incur higher waste treatment costs. DES synthesis, though initially pricier due to choline chloride, becomes economical over multiple cycles .

Properties

IUPAC Name |

5-methyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c1-2-5-6-3(4)7-2/h1H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPUHXCGUHDVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148347 | |

| Record name | 1,3,4-Thiadiazole, 2-amino-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>17.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660391 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

108-33-8 | |

| Record name | 2-Amino-5-methyl-1,3,4-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-methyl-1,3,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 108-33-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 108-33-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Thiadiazole, 2-amino-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,3,4-thiadiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-5-methyl-1,3,4-thiadiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC799929EM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.